

"Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate solubility and stability"

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Compound of Interest

Compound Name: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

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An In-Depth Technical Guide to the Solubility and Stability of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**

Foreword

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 5744-40-1) is a key heterocyclic building block in modern medicinal and agrochemical research.^[1] Its pyrazole core is a feature of numerous biologically active molecules, making a thorough understanding of its fundamental physicochemical properties essential for researchers in drug discovery, process development, and formulation science.^{[2][3]} This guide provides a comprehensive analysis of the solubility and stability of this compound, moving beyond mere data presentation to explain the underlying chemical principles and provide robust, field-tested protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently assess this molecule's behavior in their specific applications.

Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation. **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** is an ester derivative of a disubstituted pyrazole ring.^[1] The presence of the ethyl ester functional group and the aromatic, nitrogen-containing pyrazole core dictates its chemical behavior.

The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This aromatic system confers significant general stability, though it can still participate in reactions like halogenation and nitration.[2] The ethyl ester group, conversely, introduces a site susceptible to chemical transformation, most notably hydrolysis.

Table 1: Core Physicochemical Properties of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**

Property	Value	Source(s)
CAS Number	5744-40-1	[1][5][6]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[1][6][7]
Molecular Weight	168.19 g/mol	[1][5][6]
Appearance	Colorless to light yellow liquid or solid	[1]
Melting Point	40-42 °C	[8]
Boiling Point	80 °C @ 1 mmHg; 258.8 °C @ 760 mmHg	[7][8]
InChI Key	ZYSGPOXVDOROJU-UHFFFAOYSA-N	[1][6][7]

Note: The physical state (solid vs. liquid) at room temperature can be dependent on purity. The reported melting point range suggests it exists as a solid just below typical ambient temperatures.[1][8]

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that influences everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. The structure of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**—containing both polar (ester, pyrazole nitrogens) and non-polar (methyl groups, ethyl chain) regions—suggests a versatile but not universal solubility profile.

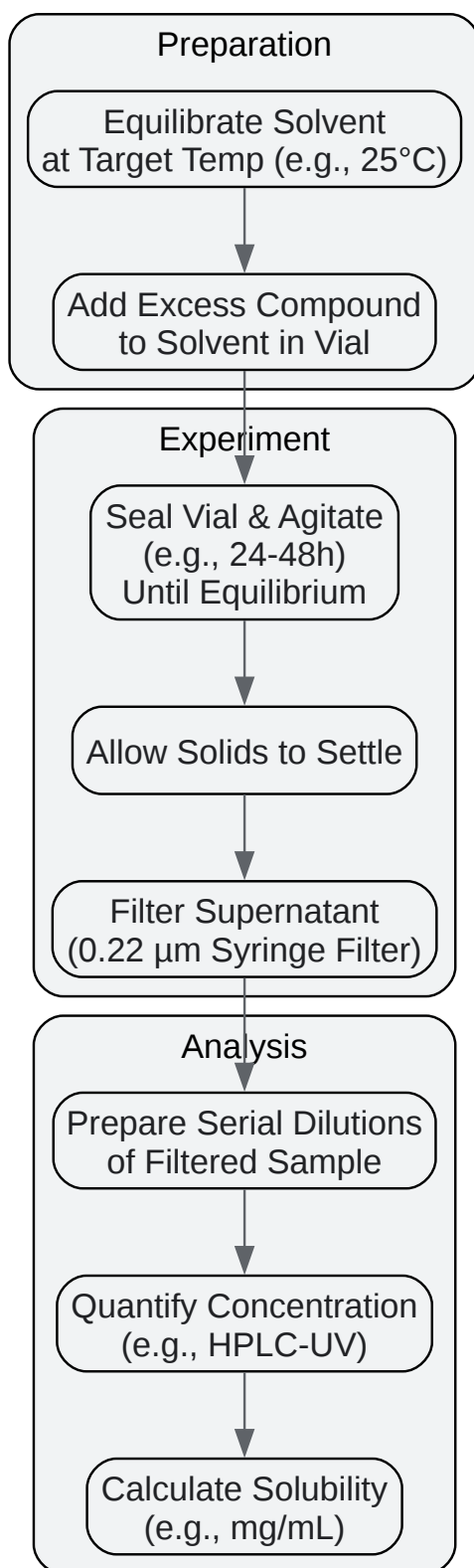
Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict its solubility:

- **High Solubility Expected:** In common polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can occur. Chlorinated solvents like Dichloromethane (DCM) should also be effective.
- **Moderate to High Solubility Expected:** In non-polar esters and ethers like Ethyl Acetate and THF, due to the compatibility with the ethyl ester group.
- **Low Solubility Expected:** In highly non-polar aliphatic solvents (e.g., Hexane, Heptane) and, critically, in aqueous media. The lack of easily ionizable groups and the presence of hydrophobic methyl substituents limit its miscibility with water.

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. The workflow below ensures accuracy and reproducibility.



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Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Protocol: Solubility Determination

Objective: To determine the equilibrium solubility of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** in various solvents at a controlled temperature.

Materials:

- **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** (purity >95%)
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Ethyl Acetate, Heptane)
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- 0.22 µm PTFE or nylon syringe filters
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with UV detector (See Section 4.0)

Methodology:

- **Preparation:** Pre-set the orbital shaker to the desired temperature (e.g., 25 ± 1 °C).
- **Sample Addition:** To a series of vials, add a precisely weighed amount of each solvent (e.g., 2 mL).
- **Compound Addition:** Add an excess of the compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing equilibrium.
- **Equilibration:** Seal the vials tightly and place them in the orbital shaker. Agitate at a constant speed for 24 to 48 hours. A 24-hour time point should be compared to a 48-hour time point to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).

- **Sample Collection:** Remove vials and allow them to stand undisturbed for at least 1 hour to let solids settle.
- **Filtration:** Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 μm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
- **Dilution & Analysis:** Prepare an accurate dilution of the filtrate with a suitable mobile phase or solvent and quantify the concentration using a validated HPLC-UV method.
- **Calculation:** Calculate the original concentration in the saturated solution, expressed in mg/mL or mol/L.

Table 2: Expected Solubility Profile of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**

Solvent	Solvent Type	Expected Solubility	Rationale
Water	Polar Protic, Aqueous	Very Low (< 1 mg/mL)	Limited H-bonding capacity, hydrophobic groups
Ethanol	Polar Protic, Organic	High (> 100 mg/mL)	H-bond acceptor, compatible with ester
Methanol	Polar Protic, Organic	High (> 100 mg/mL)	H-bond acceptor, compatible with ester
Acetone	Polar Aprotic	Very High (> 200 mg/mL)	Strong dipole interactions
DMSO	Polar Aprotic	Very High (> 200 mg/mL)	Strong dipole interactions, excellent solvent
Dichloromethane	Chlorinated	Very High (> 200 mg/mL)	Effective for moderately polar compounds
Ethyl Acetate	Ester	Very High (> 200 mg/mL)	"Like dissolves like" principle
Heptane	Non-polar Aliphatic	Very Low (< 1 mg/mL)	Compound is too polar for aliphatic solvents

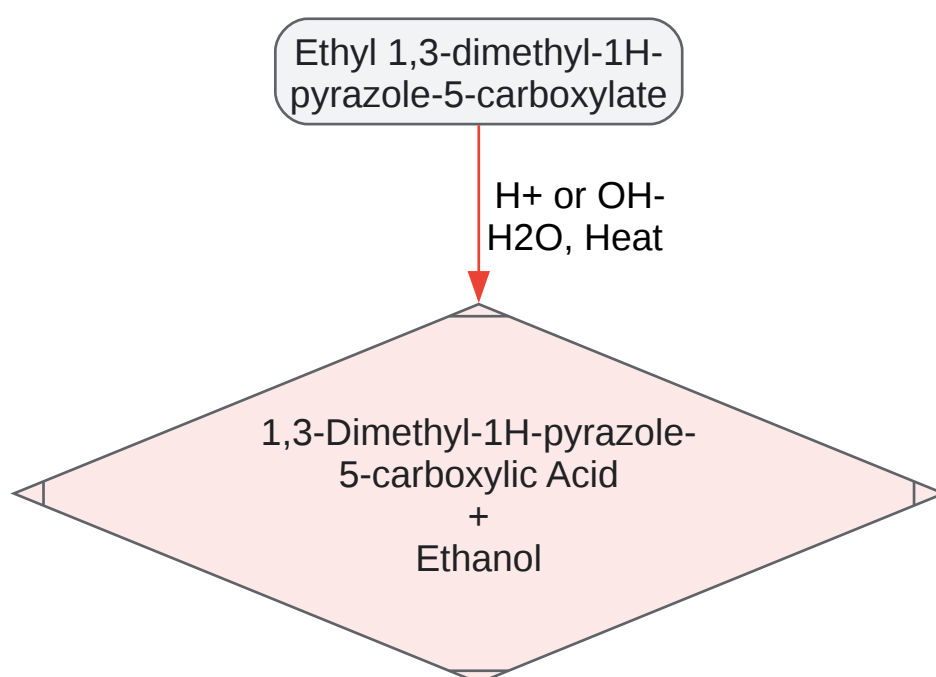
Stability Profile and Degradation Pathways

Assessing the stability of a molecule is paramount for determining its shelf-life, appropriate storage conditions, and potential liabilities in a formulation. The primary points of instability for this molecule are the ester linkage and, to a lesser extent, the pyrazole ring under harsh conditions.

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway under aqueous conditions is the hydrolysis of the ethyl ester to form 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and ethanol. This reaction can be catalyzed by both acid and base.

- Acid-Catalyzed Hydrolysis: Proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
- Base-Catalyzed (Saponification): Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is generally a faster and irreversible process.

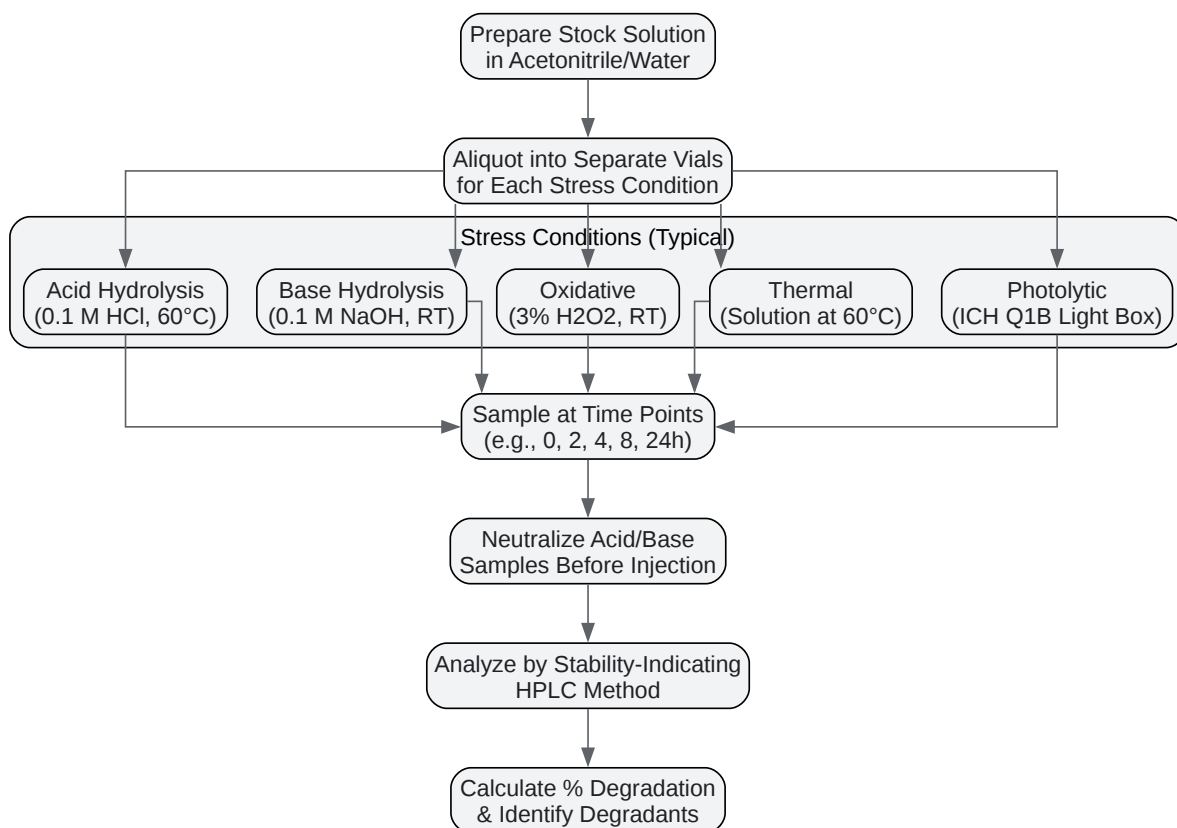


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Caption: Primary Hydrolytic Degradation Pathway.

Experimental Design for Forced Degradation Studies

Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of a molecule. These studies are a cornerstone of pharmaceutical development.



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